molecular formula C16H14F3NO3 B8170596 Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate

Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B8170596
M. Wt: 325.28 g/mol
InChI Key: WMEOEOBHERJCNS-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate: is a complex organic compound characterized by the presence of a trifluoromethoxy group, an amino group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps, starting with the preparation of the biphenyl coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions are commonly employed to form the biphenyl structure, followed by selective functionalization to introduce the trifluoromethoxy and amino groups .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions typically result in halogenated biphenyl derivatives .

Mechanism of Action

The mechanism by which methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethoxy group significantly enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[2-amino-4-[4-(trifluoromethoxy)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)9-12-3-2-11(8-14(12)20)10-4-6-13(7-5-10)23-16(17,18)19/h2-8H,9,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEOEOBHERJCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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